2-azido-N-(2-ethoxyphenyl)acetamide
Description
2-Azido-N-(2-ethoxyphenyl)acetamide (C₁₀H₁₂N₄O₂) is an N-arylacetamide derivative featuring an azido (-N₃) functional group at the acetamide’s α-position and an ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring. N-Arylacetamides are widely utilized in pharmaceutical research due to their role in synthesizing bioactive heterocycles, such as triazoles and tetrazoles, via azide-alkyne cycloaddition (Click chemistry) .
Properties
IUPAC Name |
2-azido-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9-6-4-3-5-8(9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUQVOMXIBPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294683 | |
| Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160748-15-1 | |
| Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160748-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-(2-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-N-(2-Ethoxyphenyl)Acetamide
The precursor 2-chloro-N-(2-ethoxyphenyl)acetamide is synthesized via acylation of 2-ethoxyaniline with chloroacetyl chloride.
Procedure :
- Dissolve 2-ethoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (1.2 equiv) as a base to scavenge HCl.
- Slowly add chloroacetyl chloride (1.1 equiv) at 0°C, then stir at room temperature for 4–6 hours.
- Extract the product with DCM, wash with water, and purify via recrystallization (ethanol/water).
Azide Substitution Reaction
The chloro group is displaced by an azide via SN2 nucleophilic substitution.
Procedure :
- Suspend 2-chloro-N-(2-ethoxyphenyl)acetamide (1.0 equiv) in dimethylformamide (DMF).
- Add sodium azide (2.0 equiv) and heat at 80°C for 12 hours.
- Quench the reaction with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution, where the azide ion attacks the electrophilic carbon adjacent to the acetamide carbonyl. Polar aprotic solvents like DMF enhance the nucleophilicity of azide and stabilize the transition state.
Method 2: Diazotransfer Reaction
An alternative route employs diazo transfer to introduce the azide group after acetamide formation.
Procedure :
- Synthesize N-(2-ethoxyphenyl)acetamide via acylation of 2-ethoxyaniline with acetic anhydride.
- React the acetamide with imidazole-1-sulfonyl azide hydrochloride (1.5 equiv) in the presence of copper(II) sulfate (0.1 equiv) in acetonitrile.
- Stir at room temperature for 24 hours, then purify via silica gel chromatography.
Advantages and Limitations :
- Avoids handling hazardous chloroacetyl chloride.
- Lower yields due to competing side reactions (e.g., over-azidation).
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Addition of potassium iodide (KI, 0.1 equiv) as a phase-transfer catalyst improves yields to 80% by facilitating ion pair formation.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
- HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Sodium azide, DMF | 80°C, 12 h | 70–75% | Scalable, high yield |
| Diazo Transfer | Imidazole-1-sulfonyl azide | RT, 24 h | 60–65% | Avoids halogenated intermediates |
Chemical Reactions Analysis
2-azido-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include amines and triazoles .
Scientific Research Applications
2-azido-N-(2-ethoxyphenyl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool for studying protein interactions and modifications.
Chemical Biology: The compound is employed in the synthesis of bioorthogonal probes for labeling and detecting biomolecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-ethoxyphenyl)acetamide involves its ability to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The azido group is particularly reactive in these contexts, allowing for the selective labeling and detection of biomolecules . The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The primary distinction between 2-azido-N-(2-ethoxyphenyl)acetamide and its analogs lies in the substituent’s position and electronic effects on the phenyl ring. Key analogs include:
Crystallographic and Hydrogen-Bonding Patterns
- 4-Methylphenyl Analog: Crystallizes in monoclinic P2₁/c space group with three independent molecules per asymmetric unit. N–H···O hydrogen bonds form zigzag chains along the c-axis, stabilized by C–H···O interactions .
- 4-Fluorophenyl Analog : Features similar hydrogen-bonding networks but with altered torsion angles (N–N–C–C = 173.9–102.7°) due to fluorine’s electronegativity .
- 2-Ethoxyphenyl Analog : Expected to exhibit distinct packing due to the ortho-ethoxy group, which may hinder planar arrangements and promote alternative H-bonding motifs (e.g., O–H···N interactions).
Key Research Findings
- Hydrogen-Bonding Networks : Crystal packing in azido-acetamides is dominated by N–H···O bonds, but substituents like ethoxy may introduce additional O–H···N or C–H···π interactions .
- Synthetic Flexibility : Azido groups enable diverse functionalization (e.g., Click chemistry), making these compounds valuable in drug discovery .
Biological Activity
2-Azido-N-(2-ethoxyphenyl)acetamide, with the CAS number 1160748-15-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N4O2
- Molecular Weight : 232.23 g/mol
- Canonical SMILES : CC(=O)N(C1=CC=CC=C1OCC)N=[N+]=[N-]
The azido group (-N3) in this compound is known for its ability to participate in various chemical reactions, making it a versatile building block in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The azido group can facilitate bioorthogonal reactions, which are crucial in drug design and development. This property allows the compound to be used in targeted therapies, particularly in cancer treatment where selective targeting of tumor cells is essential.
Anticancer Properties
Recent studies have indicated that compounds containing azido groups exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that azido compounds could induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a critical role in programmed cell death.
| Compound | Cell Line | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| Similar Azido Derivative | HeLa (cervical cancer) | 3.5 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that azido compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
Case Studies
-
Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of azido derivatives, including this compound. The results demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. -
Antimicrobial Studies :
Another research effort focused on the antimicrobial efficacy of azido compounds against resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for 2-azido-N-(2-ethoxyphenyl)acetamide?
Methodology :
- Step 1 : React 2-ethoxy-aniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form N-(2-ethoxyphenyl)acetamide.
- Step 2 : Introduce the azido group via nucleophilic substitution using NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography or recrystallization. Key Considerations : Ensure anhydrous conditions to avoid side reactions. Confirm azide incorporation via FTIR (sharp peak ~2100 cm⁻¹ for N₃) .
Q. How can researchers characterize the purity and structure of this compound?
Methodology :
- Analytical Techniques :
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodology :
- Solubility : Test in common solvents (e.g., DMSO, ethanol, water) via gravimetric analysis. Note limited aqueous solubility due to the hydrophobic ethoxy group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor azide decomposition via FTIR and TLC. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the azide group in click chemistry applications?
Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Huisgen cycloaddition with alkynes. Calculate activation energy (ΔG‡) to predict reaction rates.
- Molecular Docking : Simulate interactions with copper catalysts (e.g., Cu(I)) to optimize reaction conditions. Validate with experimental kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodology :
- Assay Replication : Repeat assays (e.g., antimicrobial testing) under standardized conditions (e.g., CLSI guidelines).
- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities (e.g., residual solvents or by-products) .
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., fluorescence-based viability assays vs. colony counting) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
Methodology :
Q. What safety protocols are critical when handling this azide-containing compound?
Methodology :
- Explosivity Mitigation : Avoid grinding dry azide; handle as a solution in inert solvents (e.g., DMSO).
- Personal Protective Equipment (PPE) : Use blast shields, anti-static lab coats, and respiratory protection (N95 masks) .
- Waste Disposal : Quench azides with NaNO₂/HCl before disposal to convert to non-explosive derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
